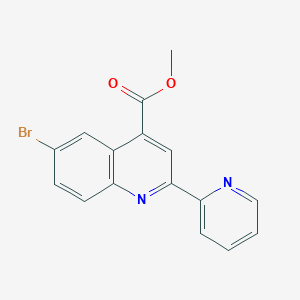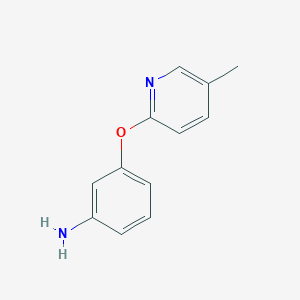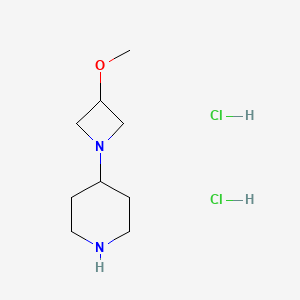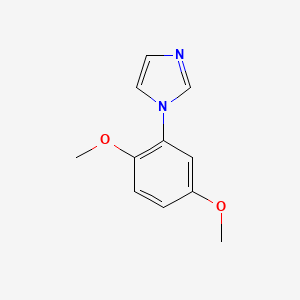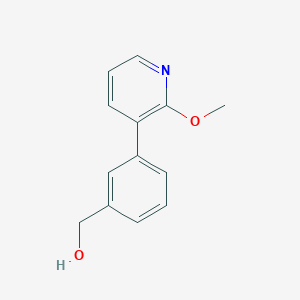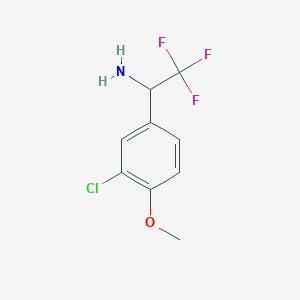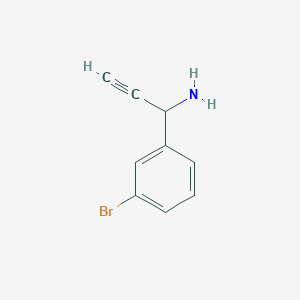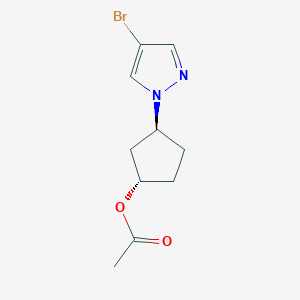
(1S,3S)-3-(4-Bromo-1H-pyrazol-1-yl)cyclopentyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S)-3-(4-Bromo-1H-pyrazol-1-yl)cyclopentyl acetate is a chemical compound that features a cyclopentyl acetate moiety substituted with a 4-bromo-1H-pyrazol-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-(4-Bromo-1H-pyrazol-1-yl)cyclopentyl acetate typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Cyclopentyl Acetate Formation: Cyclopentanol can be acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3S)-3-(4-Bromo-1H-pyrazol-1-yl)cyclopentyl acetate can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted pyrazoles.
Oxidation: Oxidized derivatives of the cyclopentyl acetate moiety.
Reduction: Reduced forms of the pyrazole or cyclopentyl acetate moieties.
Hydrolysis: Cyclopentanol and pyrazole derivatives.
Applications De Recherche Scientifique
(1S,3S)-3-(4-Bromo-1H-pyrazol-1-yl)cyclopentyl acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can serve as a probe in biological assays to study enzyme interactions and other biochemical processes.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of (1S,3S)-3-(4-Bromo-1H-pyrazol-1-yl)cyclopentyl acetate involves its interaction with specific molecular targets. The bromine atom on the pyrazole ring can form halogen bonds with biological macromolecules, influencing their activity . The acetate group can undergo hydrolysis, releasing active intermediates that interact with cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog that lacks the cyclopentyl acetate moiety.
1H-Pyrazole: The parent compound without the bromine substitution.
Cyclopentyl Acetate: The acetate ester without the pyrazole substitution.
Uniqueness
(1S,3S)-3-(4-Bromo-1H-pyrazol-1-yl)cyclopentyl acetate is unique due to the combination of the cyclopentyl acetate and 4-bromo-1H-pyrazole moieties. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that its simpler analogs cannot .
Propriétés
Formule moléculaire |
C10H13BrN2O2 |
|---|---|
Poids moléculaire |
273.13 g/mol |
Nom IUPAC |
[(1S,3S)-3-(4-bromopyrazol-1-yl)cyclopentyl] acetate |
InChI |
InChI=1S/C10H13BrN2O2/c1-7(14)15-10-3-2-9(4-10)13-6-8(11)5-12-13/h5-6,9-10H,2-4H2,1H3/t9-,10-/m0/s1 |
Clé InChI |
YNDSKCRVCKRFHK-UWVGGRQHSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@H](C1)N2C=C(C=N2)Br |
SMILES canonique |
CC(=O)OC1CCC(C1)N2C=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


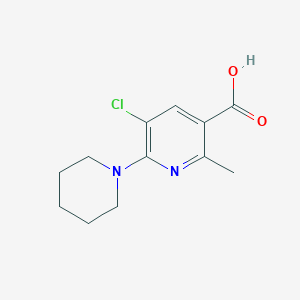
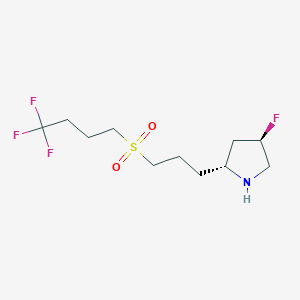
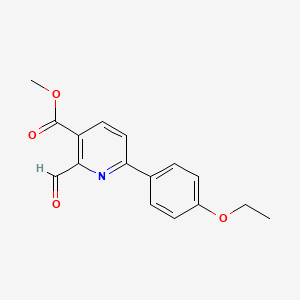
![7-Bromo-2-methylfuro[3,2-c]pyridin-4-ol](/img/structure/B12996178.png)
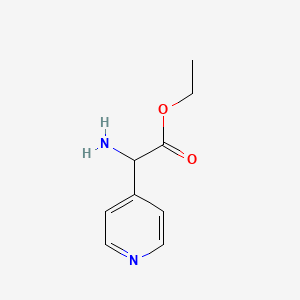
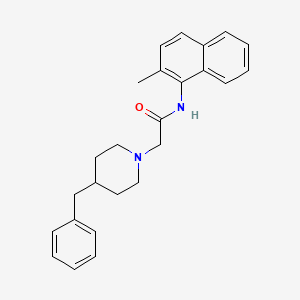
![5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12996204.png)
